molecular formula C13H19NO2 B1492505 (4-(3-Ethoxyphenyl)pyrrolidin-3-yl)methanol CAS No. 1822798-84-4

(4-(3-Ethoxyphenyl)pyrrolidin-3-yl)methanol

Cat. No.: B1492505
CAS No.: 1822798-84-4
M. Wt: 221.29 g/mol
InChI Key: NCURIUZGZLBULX-UHFFFAOYSA-N
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Description

The compound “(4-(3-Ethoxyphenyl)pyrrolidin-3-yl)methanol” is a specialty product used for proteomics research . It has a molecular weight of 257.76 .


Synthesis Analysis

The synthesis of pyrrolidine compounds, which includes “this compound”, often involves ring construction from different cyclic or acyclic precursors . The synthetic strategies used can also involve the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with nitrogen . The pyrrolidine ring is often used by medicinal chemists to obtain compounds for the treatment of human diseases .


Chemical Reactions Analysis

The chemical reactions involving pyrrolidine compounds are diverse and depend on the specific compound and its functional groups .

Scientific Research Applications

Synthesis of Pyrrolinones Pyrrolinones, precursors for agrochemicals or medicinal compounds, are synthesized by reacting N-substituted 4-methyl-2-pyrrolidinones or analogues with alkaline methoxide in methanol. This reaction yields 5-methoxylated 3-pyrrolin-2-ones, showcasing a method of manipulating pyrrolidinones for advanced chemical applications (Ghelfi et al., 2003).

Catalysis and Reaction Specificity The synthesis of 2-acyl-4-aminopyridines as catalysts for hydroxyl-directed methanolysis of alpha-hydroxy esters demonstrates the specific chemical reactivity of related compounds. These catalysts exhibit selectivity for hydroxyl esters, influenced by the presence of ketones at the 2-position of the pyridine, affecting the rate and direction of the methanolysis reaction (Sammakia & Hurley, 2000).

Coordination Compounds and Physicochemical Properties Coordination compounds involving pyridine hemiacetals, such as methoxy(pyridin-3-yl)methanol and its derivatives, exhibit unique structures and physicochemical properties. These compounds, analyzed through X-ray diffraction and spectroscopic methods, reveal specific coordination geometries and bonding patterns, contributing to our understanding of their chemical behavior (Bourosh et al., 2018).

Asymmetric Synthesis The use of chiral auxiliaries like (S)-(4 R)-2,2-Dimethyl-1,3-dioxolan-4-ylmethanol in the asymmetric synthesis of α-hydroxy esters exemplifies the application of these compounds in enantioselective chemical synthesis. This approach underlines the importance of stereochemistry in chemical reactions and the synthesis of enantiomerically pure compounds (Jung, Ho, & Kim, 2000).

Copolymerization Processes Compounds such as dimeric zinc complex 2a synthesized by reacting Et(2)Zn with (S)-diphenyl(pyrrolidin-2-yl)methanol demonstrate applications in polymer science. These complexes catalyze asymmetric alternating copolymerization processes, signifying their role in the synthesis of polymers with specific structural and stereochemical properties (Nakano, Nozaki, & Hiyama, 2003).

Mechanism of Action

The mechanism of action of pyrrolidine compounds can vary widely depending on the specific compound and its target. For example, some pyrrolidine compounds have been found to be potent inhibitors of certain enzymes .

Future Directions

Pyrrolidine compounds, including “(4-(3-Ethoxyphenyl)pyrrolidin-3-yl)methanol”, continue to be of interest in drug discovery due to their versatile scaffold for novel biologically active compounds . Future research may focus on exploring the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Properties

IUPAC Name

[4-(3-ethoxyphenyl)pyrrolidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-2-16-12-5-3-4-10(6-12)13-8-14-7-11(13)9-15/h3-6,11,13-15H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCURIUZGZLBULX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2CNCC2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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